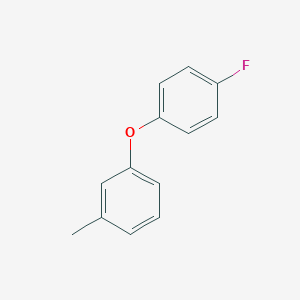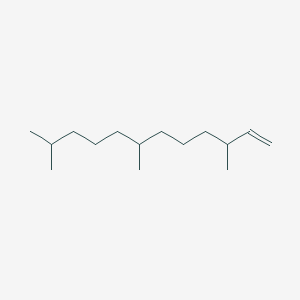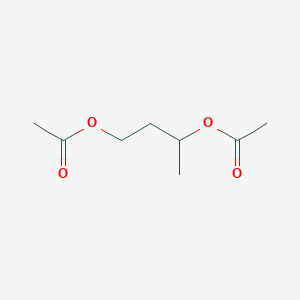
1,3-Butanediol diacetate
Übersicht
Beschreibung
1,3-Butanediol diacetate is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is also known by other names such as (2S)-4-Acetoxy-2-butanyl acetate and (S)-1,3-butanediol diacetate .
Synthesis Analysis
The synthesis of 1,3-Butanediol diacetate involves specific reaction conditions. The reaction conditions include (η5-C5Me5)2Sm (THF)2 in toluene at 0 degrees Celsius for 0.5 hours, followed by a reaction at 25 degrees Celsius for 2.5 hours . The yield of this synthesis process is approximately 80% .
Molecular Structure Analysis
The molecular structure of 1,3-Butanediol diacetate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1,3-Butanediol diacetate has a molecular weight of 174.1944 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of ®-1,3-Butanediol by Enantioselective Oxidation
- Summary of Application : The synthesis of ®-1,3-butanediol (BDO) from its racemate was studied using whole cells of recombinant Escherichia coli expressing an (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis by enantioselective oxidation .
- Methods of Application : The method involves using whole cells of recombinant Escherichia coli expressing an (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis by enantioselective oxidation .
2. 1,3-Butanediol Administration Increases β-Hydroxybutyrate Plasma Levels
- Summary of Application : 1,3-Butanediol administration increases β-Hydroxybutyrate plasma levels and affects redox homeostasis, endoplasmic reticulum stress, and adipokine production in rat gonadal adipose tissue .
- Methods of Application : The method involves administering 1,3-butanediol (BD) to rats since it rapidly enhances β-hydroxybutyrate serum levels .
- Results or Outcomes : After 14 days of treatment, rats showed a decrease in body weight gain, energy intake, gonadal-WAT (gWAT) weight, and adipocyte size compared to the control. BD exerted a pronounced antioxidant effect and directed redox homeostasis toward reductive stress, already evident within 3 h after its administration .
3. Industrially Applied Transformations of 1,3-Butadiene
- Summary of Application : The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted interest, specifically in the chemical industry . This includes the production of fine and bulk chemicals from 1,3-butadiene .
- Methods of Application : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
- Results or Outcomes : This method can be used for the synthesis of 1-octene, 1-octanol, and various lactones .
4. Purification and Characterization of (S)-1,3-Butanediol Dehydrogenase
- Summary of Application : (S)-1,3-Butanediol (BOO) oxidizing enzyme was purified from Candida parapsilosis IFO 1396, which could produce ®-1,3-BDO from the racemate .
- Methods of Application : The method involves purifying the (S)-1,3-Butanediol (BOO) oxidizing enzyme from Candida parapsilosis IFO 1396 .
- Results or Outcomes : The purified enzyme was an NAO + -dependent secondary alcohol dehydrogenase that oxidized (S)-1,3-BDO to 4-hydroxy-2-butanone stereo-specifically .
5. Industrially Applied Transformations of 1,3-Butadiene
- Summary of Application : The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted interest, specifically in the chemical industry . This includes the production of fine and bulk chemicals from 1,3-butadiene .
- Methods of Application : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
- Results or Outcomes : This method can be used for the synthesis of 1-octene, 1-octanol, and various lactones .
6. Purification and Characterization of (S)-1,3-Butanediol Dehydrogenase
- Summary of Application : (S)-1,3-Butanediol (BOO) oxidizing enzyme was purified from Candida parapsilosis IFO 1396, which could produce ®-1,3-BDO from the racemate .
- Methods of Application : The method involves purifying the (S)-1,3-Butanediol (BOO) oxidizing enzyme from Candida parapsilosis IFO 1396 .
- Results or Outcomes : The purified enzyme was an NAO + -dependent secondary alcohol dehydrogenase that oxidized (S)-1,3-BDO to 4-hydroxy-2-butanone stereo-specifically .
Safety And Hazards
Zukünftige Richtungen
Research works have been conducted to produce 1,3-Butadiene, an important chemical for the production of various synthetic rubbers, from renewable resources instead of petroleum . Biomass-derived C4 alcohols such as 1,3-Butanediol have been considered as alternative resources to produce 1,3-Butadiene . This suggests potential future directions for the use of 1,3-Butanediol diacetate in similar applications.
Eigenschaften
IUPAC Name |
3-acetyloxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGVACEWQNVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275772, DTXSID00862549 | |
| Record name | 1,3-Diacetoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Butanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butanediol diacetate | |
CAS RN |
1117-31-3, 106484-02-0 | |
| Record name | 1,3-Butylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanediol diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butanediol diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanediol, 1,3-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diacetoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Butanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-butylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTANEDIOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847L0XU44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)

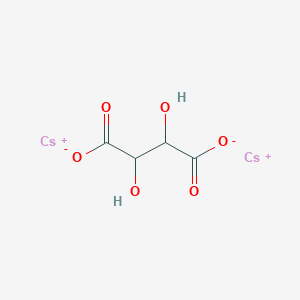
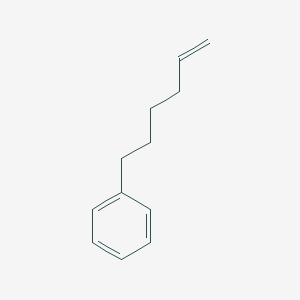


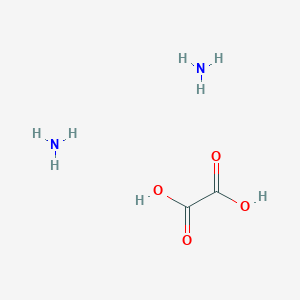
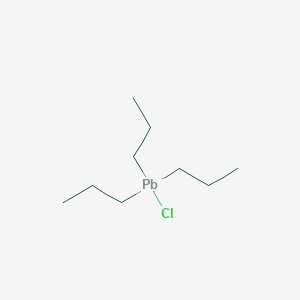
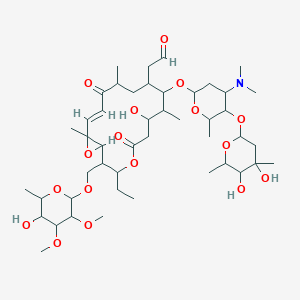

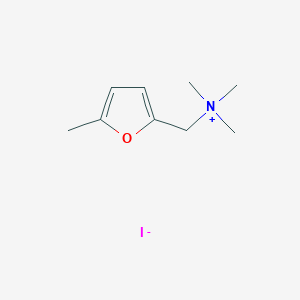
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
